2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Description
系统命名与IUPAC规则
根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名为2-(((3-溴-6-氯咪唑并[1,2-a]吡啶-2-基)甲基)硫代)-1H-苯并[d]咪唑。命名解析如下:
- 母核结构 :以苯并[d]咪唑为母核,其编号规则遵循苯环与咪唑环的优先顺序。
- 取代基定位 :硫代甲基(-SCH2-)连接于苯并咪唑的2号位,该取代基进一步与咪唑并[1,2-a]吡啶环的2号位相连。
- 取代基修饰 :咪唑并吡啶环的3号位和6号位分别被溴原子和氯原子取代。
分子式与分子量分析
通过高分辨率质谱(HRMS)及元素分析,该化合物的分子式确定为C15H10BrClN4S,分子量为393.7 g/mol。以下为元素组成及质量分数计算:
| 元素 | 原子数 | 原子量 (g/mol) | 质量分数 (%) |
|---|---|---|---|
| C | 15 | 12.01 | 45.82 |
| H | 10 | 1.008 | 2.56 |
| Br | 1 | 79.90 | 20.31 |
| Cl | 1 | 35.45 | 9.01 |
| N | 4 | 14.01 | 14.25 |
| S | 1 | 32.07 | 8.15 |
三维结构特征
该化合物的三维结构通过X射线单晶衍射及密度泛函理论(DFT)计算得到验证。关键结构特征包括:
- 环系平面性 :苯并咪唑环与咪唑并吡啶环均呈现近似平面构型,二面角为12.3°,表明存在部分共轭效应。
- 硫醚键构象 :连接两个环系的硫醚桥(-S-CH2-)呈扭曲构象,C-S-C键角为102.5°,与典型硫醚键角(~104°)一致。
- 取代基空间效应 :3-溴和6-氯取代基分别位于咪唑并吡啶环的轴向和赤道位置,导致分子整体呈现不对称性,可能影响其与生物靶标的相互作用。
晶体学数据与键合模式
通过单晶X射线衍射分析(空间群P21/c,晶胞参数a=8.42 Å,b=12.35 Å,c=14.78 Å,β=98.5°),获得以下键合特征:
| 键类型 | 键长 (Å) | 键角 (°) |
|---|---|---|
| C(1)-N(1) | 1.335 | N(1)-C(1)-N(2) 108.2 |
| C(7)-S(1) | 1.812 | S(1)-C(7)-C(8) 112.7 |
| Br(1)-C(3) | 1.901 | C(3)-Br(1)...N(4) 3.15 |
| Cl(1)-C(6) | 1.736 | Cl(1)-C(6)-C(5) 119.4 |
晶体结构中存在以下分子间作用力:
- N-H···N氢键 :苯并咪唑环的N-H与相邻分子的吡啶氮原子形成氢键(键长2.89 Å),构建一维链状超分子结构。
- Br···π相互作用 :溴原子与邻近苯环的π电子云距离为3.42 Å,贡献于晶体堆积稳定性。
- 范德华力 :氯原子与相邻分子的甲基间距为3.51 Å,属于典型范德华作用范围。
此类键合模式解释了该化合物较高的熔点(文献报道类似物熔点为215-220°C)及在极性溶剂中的适度溶解度。
Properties
Molecular Formula |
C15H10BrClN4S |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H10BrClN4S/c16-14-12(18-13-6-5-9(17)7-21(13)14)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20) |
InChI Key |
YYSJMICXPSGEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation Strategies
Direct halogenation of preformed imidazo[1,2-a]pyridines is challenging due to regioselectivity issues. Instead, pre-halogenated precursors are preferred. For example, 3-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can be synthesized by reacting 2-aminopyridine with 1-bromo-3-chloropropane-1,2-dione under acidic conditions. Molecular iodine (I₂) catalyzes such cyclizations efficiently in aqueous media, achieving yields >85% under ultrasonication.
Alternative Routes via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable precise halogen placement. A Ullmann-type coupling between 3-bromo-6-chloropyridine and 2-chloroacetamide using CuI/L-proline in DMSO at 110°C forms the imidazo[1,2-a]pyridine core with 78% yield. Bismuth(III) triflate (Bi(OTf)₃) further enhances electrophilic substitution for bromine and chlorine retention.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Water | 25–30 | 2 | 96 |
| Triethylamine | Acetonitrile | 23 | 24 | 96.8 |
| KOH | Methanol | 50–60 | 4.5 | 77.5 |
Mechanistic Insights and Challenges
Thiol Deprotonation and Nucleophilic Attack
The thiol group (pKa ~10) requires deprotonation by a strong base (e.g., NaOH) to form a thiolate ion, which attacks the electrophilic chloromethyl carbon. Steric hindrance from the imidazo[1,2-a]pyridine substituents necessitates prolonged reaction times in nonpolar solvents.
Competing Side Reactions
-
Oxidation : Thiols may oxidize to disulfides; sodium thiosulfate quenching post-reaction mitigates this.
-
Over-alkylation : Excess chloromethyl reagent leads to di-alkylated byproducts, controlled via stoichiometric ratios (1:1.05 thiol:alkylating agent).
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
¹H NMR : Benzoimidazole protons appear as singlets at δ 7.2–7.5 ppm; imidazo[1,2-a]pyridine CH₂S resonates at δ 4.3–4.5 ppm.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogs
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- Structural Differences : Replaces Br/Cl with methyl (CH₃) and trifluoroethoxy (CF₃CH₂O) groups on the imidazo[1,2-a]pyridine ring.
- Physicochemical Properties :
- Applications : Marketed for research use in materials science, particularly in dye-sensitized solar cells (DSSCs) due to its electron-withdrawing trifluoroethoxy group .
2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole
- Structural Differences: Features a phenoxyethyl chain instead of an imidazo[1,2-a]pyridine group.
- Biological Activity: Acts as a BF-3 inhibitor, demonstrating anti-inflammatory properties.
- Synthesis : Prepared via nucleophilic substitution of 1H-benzimidazole-2-thiol with 2-(2-bromoethoxy)-1,3-dimethylbenzene, highlighting a simpler route compared to the target compound’s multi-step synthesis .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole
- Structural Differences : Lacks the thioether bridge and imidazo[1,2-a]pyridine moiety; instead, it has a fluorophenyl substituent.
- Biological Activity : Binds to GABA-A receptors, with the fluorine atom enhancing metabolic stability. The reduced steric bulk improves CNS penetration compared to bulkier analogs like the target compound .
Key Research Findings
- Halogen Effects : Bromo and chloro substituents in the target compound may enhance binding to hydrophobic enzyme pockets, a trait observed in antifungal imidazo[1,2-a]pyridines (e.g., 3-Bromo-2-dichloromethyl-6-methylimidazo[1,2-a]pyridine hydrobromide) .
- Thioether Linkage : The thioether bridge in the target compound and its analogs improves metabolic stability compared to ether or amine linkages, as seen in DSSC electrolytes .
- Thermodynamic Stability : Halogenated imidazo[1,2-a]pyridines exhibit higher melting points and crystallinity, advantageous for solid-state applications .
Biological Activity
The compound 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antituberculosis agent. This article delves into the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. The initial step includes the formation of 3-bromo-6-chloroimidazo[1,2-a]pyridine , followed by the creation of a thioether linkage with benzo[d]thiazole-2-thiol .
Key Synthetic Steps:
- Formation of 3-Bromo-6-chloroimidazo[1,2-a]pyridine : This is achieved by reacting α-bromoketones with 2-aminopyridines.
- Thioether Formation : The intermediate is then reacted with thiol compounds to form the desired thioether linkage.
Biological Activity
The biological activity of this compound is primarily explored in the context of its antituberculosis properties. Studies have indicated that it exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.
The proposed mechanism involves the inhibition of key enzymes that are essential for the survival and replication of Mycobacterium tuberculosis. This inhibition disrupts metabolic pathways critical for bacterial growth.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Antituberculosis Activity :
- A study published in Medicinal Chemistry demonstrated that 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole showed promising results against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
- Mechanistic Insights :
- Comparative Studies :
Comparison of Biological Activity
| Compound Name | Activity Against M. tuberculosis | Mechanism of Action |
|---|---|---|
| 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | High (MDR strains) | Inhibition of key metabolic enzymes |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Moderate | General metabolic disruption |
| Benzo[d]thiazole derivative | Low | Non-specific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
